7H-Imidazo[1,5-A]imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
344330-36-5 |
|---|---|
Molecular Formula |
C5H6N4 |
Molecular Weight |
122.13 g/mol |
IUPAC Name |
7H-imidazo[1,2-c]imidazol-2-amine |
InChI |
InChI=1S/C5H6N4/c6-4-2-9-3-7-1-5(9)8-4/h2-3H,1,6H2 |
InChI Key |
QORKUDNWXBVIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=CN2C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 7h Imidazo 1,5 a Imidazol 2 Amine and Its Derivatives
Combinatorial Approaches to Imidazo[1,5-A]imidazole Libraries
Combinatorial chemistry has become a powerful tool for the rapid generation of large, diverse libraries of compounds for drug discovery and materials science. The application of these high-throughput techniques to the synthesis of imidazo[1,5-a]imidazole libraries allows for the systematic exploration of structure-activity relationships.
High-Throughput Synthesis Strategies for Structural Diversity
High-throughput synthesis aims to produce a large number of compounds in parallel, often employing automated systems. For imidazo[1,5-a]imidazole libraries, this can involve the reaction of a common scaffold with a variety of building blocks. Microwave-assisted synthesis has proven to be an effective technique for accelerating these reactions. For instance, a 24-membered library of substituted 4(5)-sulfanyl-1H-imidazoles was generated and subsequently converted into a second library of bicyclic imidazo[5,1-b]thiazol-3-ones and imidazo[5,1-b]thiazin-4-ones using microwave heating. acs.org This library-to-library conversion demonstrates a powerful strategy for generating scaffold diversity. acs.org
The use of polymer-supported reagents can simplify purification in high-throughput synthesis. acs.org By anchoring one of the reactants to a solid support, excess reagents and byproducts can be easily removed by filtration. This approach has been successfully applied to the parallel synthesis of imidazothiazol-3-ones and imidazothiazin-4-ones. acs.org
Design and Preparation of Scaffold Libraries
The design of scaffold libraries is crucial for ensuring structural diversity and exploring relevant chemical space. The imidazo[1,5-a]imidazole core itself is a versatile scaffold that can be functionalized at multiple positions. researchgate.netnih.govresearchgate.net The synthesis of these scaffolds often begins with the construction of the imidazole (B134444) ring, which can then be elaborated to form the fused bicyclic system. nih.govresearchgate.net
One approach to scaffold design involves the use of multicomponent reactions, which allow for the introduction of multiple points of diversity in a single step. researchgate.net The Groebke–Blackburn–Bienaymé reaction, for example, can be used to assemble the imidazo[1,2-a]-heterocycle core, which can then be further modified. researchgate.net The imidazo[1,5-a]pyridine (B1214698) scaffold, a related structure, has also been highlighted for its versatility in creating diverse libraries with applications in materials science and pharmaceuticals. rsc.org
Multicomponent Reactions (MCRs) for Imidazo[1,5-A]imidazole Construction
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates essentially all of the atoms of the starting materials. These reactions are particularly well-suited for building complex heterocyclic scaffolds like imidazo[1,5-a]imidazoles.
Groebke–Blackburn–Bienaymé Reaction (GBBR) Applications
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction that utilizes an amidine, an aldehyde, and an isocyanide to construct fused imidazoles. researchgate.netresearchgate.net This reaction has been instrumental in the synthesis of libraries of imidazo[1,2-a]heterocycles. researchgate.netresearchgate.netbeilstein-journals.org While the primary products are often imidazo[1,2-a]pyridines and related systems, the principles of the GBBR can be adapted for the synthesis of the imidazo[1,5-a]imidazole core. researchgate.netnih.gov
A one-step synthesis of 1H-imidazo[1,5-a]imidazoles has been developed using a GBBR, allowing for the introduction of various substituents through the use of a wide range of aldehydes and isocyanides. researchgate.net This method facilitates the creation of a new library of 1H-imidazo[1,5-a]imidazole scaffolds. researchgate.net The reaction has been shown to be effective with 2-aminoimidazoles, leading to the formation of the 1H-imidazo[1,2-a]imidazol-5-amine core under microwave-assisted conditions. researchgate.net
Catalyst Systems in MCRs (e.g., Zirconium(IV) Chloride, Perchloric Acid)
The efficiency and outcome of MCRs, including the GBBR, are often dependent on the catalyst system employed. A variety of catalysts have been explored to promote these reactions. For instance, in the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics via a tandem GBB-Ugi reaction, perchloric acid (HClO4) in DMF was found to be an effective catalytic system. beilstein-journals.org
Catalyzed Cyclization and Coupling Reactions
Catalyzed cyclization and coupling reactions are fundamental strategies for the construction of the imidazo[1,5-a]imidazole ring system and its derivatives. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds.
An iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines, a related class of compounds, from α-amino acids and 2-methyl quinolines under metal-free conditions. nih.govrsc.orgrsc.org This approach offers an environmentally friendly alternative to metal-catalyzed methods. nih.govrsc.org Similarly, a transition-metal-free sp3 C–H amination reaction using molecular iodine has been established for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org
Cyclization Strategies from Functionalized Precursors
The construction of the target ring system can also be achieved by designing and cyclizing linear precursors that already contain the necessary atoms and functional groups.
The Bischler-Napieralski reaction is a classic intramolecular electrophilic aromatic substitution that produces dihydroisoquinolines from the cyclodehydration of β-arylethylamides using condensing agents like POCl₃ or P₂O₅. organic-chemistry.orgacs.orgresearchgate.net The reaction mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on an activated aromatic ring. acs.org
While direct application of this reaction to synthesize the 7H-imidazo[1,5-a]imidazole scaffold from a dipeptide is not widely reported in the literature, a theoretical pathway can be envisioned. This would require a precursor resembling an N-acylated dipeptide, where the C-terminus is an amino acid with an imidazole side chain, such as histidine. The precursor would need to be a β-(imidazolyl)ethylamide. Following acylation, an intramolecular cyclization would be directed onto the electron-rich imidazole ring to form the second fused imidazole ring. Although plausible, this specific synthetic route remains a less-explored avenue for this particular heterocyclic system compared to other methods.
One of the most direct and versatile methods for constructing the 1H-imidazo[1,5-a]imidazole core is the Groebke-Blackburn-Bienaymé (GBB) reaction. organic-chemistry.org This is a three-component reaction (3CR) that combines an amidine-containing heterocycle, an aldehyde, and an isocyanide in a single step to produce substituted 3-amino-imidazo-fused heterocycles. wikipedia.org
Specifically, using a 2-aminoimidazole as the amidine component provides a direct entry to the 1H-imidazo[1,5-a]imidazol-5-amine scaffold. organic-chemistry.org The reaction is typically catalyzed by an acid, such as scandium(III) triflate or even milder acids, and can be performed under various conditions, including microwave irradiation to accelerate the process. organic-chemistry.org The mechanism follows a formal [4+1] cycloaddition after the initial formation of an imine from the aldehyde and the 2-aminoimidazole. acs.org This powerful reaction allows for the introduction of diversity at three positions of the final molecule by simply varying the starting 2-aminoimidazole, aldehyde, and isocyanide.
| 2-Aminoimidazole Precursor | Aldehyde | Isocyanide | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Amino-1-methyl-1H-imidazole | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃, MeOH, 65°C | N-tert-butyl-7-methyl-2-phenyl-7H-imidazo[1,5-a]imidazol-3-amine | 72% |
| 2-Amino-1-methyl-1H-imidazole | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃, MeOH, 65°C | N-tert-butyl-2-(4-chlorophenyl)-7-methyl-7H-imidazo[1,5-a]imidazol-3-amine | 70% |
| 2-Amino-1-methyl-1H-imidazole | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃, MeOH, 65°C | N-cyclohexyl-2-(4-methoxyphenyl)-7-methyl-7H-imidazo[1,5-a]imidazol-3-amine | 65% |
| 2-Amino-1-benzyl-1H-imidazole | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃, MeOH, 65°C | 7-benzyl-N-tert-butyl-2-phenyl-7H-imidazo[1,5-a]imidazol-3-amine | 75% |
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, yield, and environmental friendliness. For the synthesis of imidazole-based heterocycles, microwave-assisted organic synthesis (MAOS) has proven particularly effective. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.
The GBB reaction for the synthesis of the 1H-imidazo[1,2-a]imidazol-5-amine core has been successfully adapted to a microwave-assisted protocol. organic-chemistry.org This technique allows for the rapid assembly of the fused imidazole library from 2-aminoimidazoles, aldehydes, and isocyanides. rsc.orgorganic-chemistry.org Furthermore, the use of ionic liquids as environmentally benign solvents in combination with microwave heating has been reported for related cyclizations, such as the Bischler-Napieralski reaction, offering benefits like high yields, excellent purity, and easy recycling of the reaction medium. These advanced methods represent the forefront of efficient and sustainable synthesis for complex heterocyclic scaffolds.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has become a important tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of imidazo[1,5-a]imidazole synthesis, MAOS is particularly beneficial for multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a key strategy for assembling this heterocyclic core.
The GBB reaction, a three-component condensation of an aminoazole, an aldehyde, and an isocyanide, can be significantly enhanced under microwave irradiation. For instance, the synthesis of related 1H-imidazo[1,2-a]imidazol-5-amines, which shares the same parent ring system, demonstrates the power of this technique. A model reaction using 1-benzyl-5-phenyl-1H-imidazol-2-amine, benzaldehyde, and tert-butyl isocyanide under conventional heating for 24 hours yielded only 26% of the product. In contrast, the same reaction under microwave irradiation at 110°C for just 30 minutes resulted in a 69% yield, showcasing a dramatic increase in efficiency. nih.gov This acceleration is attributed to the efficient and uniform heating provided by microwaves, which can overcome the activation energy barriers of the reaction more effectively.
The application of microwave heating is not limited to the GBB reaction itself. It can also be effectively employed in the synthesis of precursors and in post-synthesis modifications. For example, the synthesis of various imidazo[1,2-a]pyridine-chromone derivatives via a GBB reaction was successfully carried out using microwave assistance with ammonium (B1175870) chloride as a catalyst in ethanol, highlighting the versatility of MAOS in generating complex heterocyclic systems under eco-friendly conditions. acs.org
Solvent-Free Reaction Conditions and Green Chemistry Principles
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. One-pot reactions and the use of solvent-free conditions are central to this paradigm. The synthesis of imidazole derivatives, including the imidazo[1,5-a]imidazole core, has benefited from these approaches.
Solvent-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) frameworks has been reported through a one-pot cascade process involving a GBB reaction. rsc.org These reactions, conducted by heating the neat reactants, often lead to good to excellent yields (79-96%) and simplify the work-up procedure, as the product can often be isolated by simple filtration. rsc.org This approach minimizes the environmental impact associated with solvent use and disposal.
Furthermore, the use of deep eutectic solvents (DESs) offers a greener alternative to volatile organic compounds. A high-yield, one-pot synthesis of 2-aminoimidazoles, key precursors for more complex structures, has been achieved using a choline (B1196258) chloride-urea deep eutectic solvent. This method not only avoids toxic solvents but also reduces reaction times compared to conventional methods. nih.gov The development of such solvent-free or green-solvent-based methods is crucial for the sustainable production of 7H-imidazo[1,5-a]imidazol-2-amine and its derivatives on an industrial scale.
Optimization of Synthetic Pathways
The successful synthesis of a target molecule often relies on the careful optimization of the reaction pathway to maximize yield and purity while minimizing byproducts. This involves a deep understanding of the reaction mechanism and the influence of various parameters.
Mechanistic Studies of Reaction Selectivity and Regioisomer Formation
The synthesis of the 7H-imidazo[1,5-a]imidazole ring system from 2-aminoimidazoles can potentially lead to two different regioisomers: the [1,5-a] fused system and the [1,2-a] fused system. Understanding the factors that control this regioselectivity is paramount for developing a selective synthesis.
The Groebke–Blackburn–Bienaymé reaction proceeds through the formation of an imine intermediate from the aldehyde and the aminoazole, which is then activated by a Lewis or Brønsted acid. This activated imine undergoes a formal [4+1] cycloaddition with the isocyanide. frontiersin.org The regioselectivity of the cyclization is determined by which of the two endocyclic nitrogen atoms of the imidazole ring participates in the initial imine formation and subsequent cyclization.
For the synthesis of the imidazo[1,5-a]imidazole scaffold, the use of 5-amino-1H-imidazole-4-carbonitrile as the amidine component has been shown to favor the formation of the [1,5-a] fused system. rsc.org In this case, the reaction proceeds to yield 2-substituted-3-amino-7-cyano-1H-imidazo[1,5-a]imidazoles. The electronic and steric properties of the substituents on the starting aminoimidazole play a crucial role in directing the reaction towards the desired regioisomer. Computational studies on related systems have shown that the stability of the intermediates and the transition states for the different cyclization pathways can predict the observed regioselectivity. nih.gov
Strategies for Improving Reaction Yields and Purity
Several strategies can be employed to optimize the synthesis of this compound and its derivatives, focusing on improving both the yield and purity of the final product.
Catalyst and Solvent Screening: The choice of catalyst and solvent is critical in the GBB reaction. While Brønsted acids like p-toluenesulfonic acid (p-TsOH) and perchloric acid (HClO4) are commonly used, Lewis acids such as zirconium(IV) chloride (ZrCl4) and bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) have also been shown to be effective. frontiersin.orgrsc.org A systematic screening of catalysts can lead to significant improvements in yield. For instance, in the synthesis of 5-aminoimidazo[1,2-a]imidazoles, ZrCl4 was found to be superior to p-TsOH and ZnCl2, providing higher yields and greater product purity. nih.gov The solvent also plays a crucial role, with polar aprotic solvents like DMF and greener alternatives like PEG-400 being effective media for these reactions. rsc.orgnih.gov
Reaction Conditions: Temperature and reaction time are key parameters to optimize. As demonstrated by the use of microwave irradiation, increasing the temperature can dramatically reduce reaction times and improve yields. nih.gov However, for some substrates, lower temperatures may be necessary to minimize the formation of side products. A careful optimization of the temperature profile is therefore essential.
Purification Techniques: The purification of the final product is a critical step in obtaining a high-purity compound. For the GBB reaction products, purification is often achieved through column chromatography. However, for industrial-scale synthesis, developing a process that allows for purification by crystallization or salt formation is highly desirable as it is more cost-effective and scalable.
Below are interactive data tables summarizing the optimization of reaction conditions for related imidazo[1,5-a]pyridine and imidazo[1,2-a]imidazole syntheses, which provide insights into the strategies that can be applied to the synthesis of the target compound.
Table 1: Optimization of Ritter-Type Reaction for Imidazo[1,5-a]pyridine Synthesis nih.gov
| Entry | Catalyst (mol%) | Acid (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE/MeCN (1:1) | 150 | 42 |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | MeCN | 150 | 76 |
| 3 | - | p-TsOH·H₂O (5) | MeCN | 150 | 65 |
| 4 | Bi(OTf)₃ (5) | (+)-CSA (5) | MeCN | 150 | 45 |
| 5 | Bi(OTf)₃ (5) | TFA (5) | MeCN | 150 | 15 |
Table 2: Optimization of GBB Reaction for 5-Aminoimidazo[1,2-a]imidazole Synthesis nih.gov
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZrCl₄ (10) | PEG-400 | 75 | 4 | 75 |
| 2 | ZrCl₄ (5) | PEG-400 | 75 | 4 | 68 |
| 3 | p-TsOH (10) | PEG-400 | 75 | 4 | 45 |
| 4 | ZnCl₂ (10) | PEG-400 | 75 | 4 | 52 |
| 5 | ZrCl₄ (10) | EtOH | 75 | 4 | 65 |
Chemical Reactivity and Transformation Studies of 7h Imidazo 1,5 a Imidazol 2 Amine Systems
Rearrangement Reactions and Isomerization Pathways
The inherent strain and electronic distribution within the 5-5 fused ring system of 7H-imidazo[1,5-a]imidazoles can predispose them to undergo rearrangement reactions, leading to more stable or synthetically useful isomeric structures.
Imidazo[1,5-a]imidazole to Imidazo[1,5-a]pyrimidine (B3256623) Rearrangements
A notable transformation of the imidazo[1,5-a]imidazole core is its rearrangement to the thermodynamically more stable imidazo[1,5-a]pyrimidine system. Research has demonstrated that this unusual rearrangement can be achieved under specific reaction conditions.
A study by Guillaumet and coworkers has shown that 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles can be converted into functionalized imidazo[1,5-a]pyrimidines. nih.govacs.orgniscpr.res.inacs.org This transformation is facilitated by the use of iodine (I₂) in tetrahydrofuran (B95107) (THF) at room temperature. nih.govacs.orgniscpr.res.inacs.org The reaction proceeds from readily available starting materials prepared through a multicomponent reaction. nih.govacs.orgniscpr.res.inacs.org
The proposed mechanism for this rearrangement suggests that iodine, in the presence of atmospheric oxygen, may lead to the formation of hydrogen peroxide (H₂O₂). niscpr.res.in This in situ generated oxidant is thought to open the imidazo[1,5-a]imidazole ring, which is followed by a cyclization resulting from the nucleophilic attack of the N1 of the imidazole (B134444) onto a benzylic position, ultimately forming the imidazo[1,5-a]pyrimidine skeleton. niscpr.res.in
Factors Influencing Product Distribution in Polycyclization Reactions
The distribution of products in polycyclization reactions leading to or involving imidazo[1,5-a]imidazole systems is influenced by several factors, including the choice of solvent and the stoichiometry of reagents.
In the rearrangement of imidazo[1,5-a]imidazoles to imidazo[1,5-a]pyrimidines, the amount of iodine used is a critical factor. nih.gov When 2 equivalents of I₂ were used in dichloromethane (B109758) (DCM), a significant portion of the starting material was recovered. niscpr.res.in However, switching the solvent to THF surprisingly yielded the rearranged imidazo[1,5-a]pyrimidine instead of the expected tricyclic product. niscpr.res.in The yield of the rearranged product was optimized by increasing the amount of iodine.
Table 1: Effect of Iodine Stoichiometry on the Rearrangement of Imidazo[1,5-a]imidazole to Imidazo[1,5-a]pyrimidine
| Equivalents of I₂ | Solvent | Outcome | Yield of Rearranged Product |
| 2 | DCM | 60% starting material recovered | - |
| 2 | THF | Rearrangement observed | Low |
| 4 | THF | Increased conversion | 54% |
| 6 | THF | Complete conversion | 71% |
| 8 | THF | Degradation observed | - |
| Data sourced from a study on the rearrangement of 3-(tert-butylamino)-6-cyano-2-(phenylethynyl)-1H-imidazo[1,5-a]imidazole. nih.gov |
These findings highlight the delicate balance of reaction parameters that can dictate the outcome of transformations involving the imidazo[1,5-a]imidazole core.
Functionalization and Derivatization Strategies
The ability to introduce various functional groups onto the 7H-imidazo[1,5-a]imidazol-2-amine core is crucial for exploring its potential applications. Several strategies can be envisioned for its derivatization.
C-H Functionalization Methodologies
Direct C-H functionalization is a powerful tool in modern synthetic chemistry for the atom-economical introduction of new bonds. While direct C-H functionalization studies on this compound itself are not extensively reported, research on related imidazo-fused systems provides valuable insights into potential methodologies.
For instance, metal-free C-H functionalization has been successfully applied to imidazo[1,5-a]pyridines. nih.gov In one approach, formaldehyde (B43269) was used as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine (B1214698) molecules via a methylene (B1212753) group. nih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds without the need for a metal catalyst and has been extended to other aldehydes. nih.gov Given the structural similarities, it is conceivable that similar metal-free C-H functionalization strategies could be adapted for the this compound system.
Furthermore, palladium-catalyzed C-H functionalization has been employed for the C2-H functionalization of indoles and pyrroles with a tethered N-methoxylamide directing group to synthesize imidazo[1,5-a]indoles. acs.org This highlights the potential for transition metal-catalyzed approaches to selectively functionalize the imidazo[1,5-a]imidazole core.
Introduction of Amine, Amide, and Thiourea (B124793) Substituents
The 2-amino group of this compound serves as a key handle for the introduction of further functionality, such as amide and thiourea moieties.
The synthesis of amide derivatives can generally be achieved by reacting the primary amine with acylating agents like acid chlorides or anhydrides. Similarly, the formation of thiourea derivatives can be accomplished by reacting the amine with isothiocyanates. While specific examples for this compound are not detailed in the available literature, the synthesis of amide and thiourea derivatives from other heterocyclic amines is a well-established practice. For example, a variety of amide and thiourea derivatives of sulfonamides have been synthesized from a common substituted benzoyl chloride precursor. researchgate.net The synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives has also been achieved through the dehydrative cyclization of a thiourea intermediate. nih.gov
The introduction of additional amine substituents could potentially be achieved through reactions such as the Buchwald-Hartwig amination on a halogenated precursor of the imidazo[1,5-a]imidazole core.
Reactions with Electrophilic and Nucleophilic Reagents
The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic nature of the heterocyclic system and the presence of the exocyclic amino group.
Electrophilic Reactions: The imidazole ring is generally an electron-rich heterocycle, making it susceptible to electrophilic attack. nih.gov For an unsubstituted imidazole, electrophilic substitution typically occurs at the C-4 or C-5 positions. nih.gov However, the specific regioselectivity in the 7H-imidazo[1,5-a]imidazole system will be influenced by the fused ring structure and the existing substituents. The nitrogen atoms of the imidazole core can also act as sites for electrophilic attack, leading to the formation of imidazolium (B1220033) salts. nih.gov The 2-amino group is also a nucleophilic site and can react with electrophiles.
Nucleophilic Reactions: Nucleophilic substitution on the imidazole ring is generally less common and usually requires the presence of electron-withdrawing groups or conversion of the ring into an imidazolium salt to increase its electrophilicity. Nucleophilic attack is often directed to the C2 position in such activated systems. youtube.com In the context of this compound, the introduction of a good leaving group at a specific position on the ring would be necessary to facilitate nucleophilic substitution. The 2-amino group itself is not typically a site for direct nucleophilic attack.
Selective Chemical Transformations
The unique electronic distribution within the this compound ring system, influenced by the electron-donating amino group, dictates its susceptibility to various selective chemical transformations. The nitrogen atoms, with their available lone pairs, are expected to be the primary sites for electrophilic attack, while the electron-rich imidazole ring can participate in a range of reactions.
Oxidation: The oxidation of this compound is anticipated to be complex due to the presence of multiple oxidizable sites. The imidazole ring itself can be susceptible to oxidation under certain conditions, potentially leading to ring-opened products or the formation of oxo-derivatives. The exocyclic amino group can also be oxidized. The specific outcome of an oxidation reaction would be highly dependent on the nature of the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents might lead to the degradation of the heterocyclic core, while milder reagents could allow for more selective transformations.
One-electron oxidation of related imidazo[1,5-a]pyridine systems has been shown to yield stable radical-cations, a property that might be shared by the imidazo[1,5-a]imidazole ring system. nih.gov The electron-donating amino group at the 2-position would likely facilitate this process by lowering the oxidation potential.
Reduction: The reduction of the this compound system would primarily target the imidazole rings. Catalytic hydrogenation, for example, could potentially lead to the saturation of one or both of the imidazole rings, yielding dihydro- or tetrahydro-imidazo[1,5-a]imidazole derivatives. The specific conditions of the reduction (catalyst, pressure, temperature, and solvent) would be crucial in determining the extent of saturation and the regioselectivity of the reaction. The amino group is generally stable under these conditions. In a study on C-2 aroyl substituted imidazole derivatives, reduction with sodium borohydride (B1222165) (NaBH4) selectively reduced the ketone group without affecting the imidazole ring, highlighting the stability of the ring to certain reducing agents. ontosight.ai
Table 1: Predicted Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent/Conditions | Predicted Product(s) | Notes |
| Oxidation | Mild Oxidizing Agent (e.g., m-CPBA) | N-oxides or hydroxylated derivatives | The nitrogen atoms of the imidazole rings are likely sites for N-oxidation. |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Ring-opened products or degradation | The heterocyclic core is susceptible to cleavage under harsh oxidative conditions. |
| Reduction | Catalytic Hydrogenation (e.g., H2, Pd/C) | Dihydro- or Tetrahydro-imidazo[1,5-a]imidazol-2-amine derivatives | The degree of saturation would depend on the reaction conditions. |
| Reduction | Selective Reducing Agent (e.g., NaBH4) | No reaction expected on the core structure | Based on the stability of the imidazole ring to similar reagents. ontosight.ai |
Note: The products listed are hypothetical and based on general principles of heterocyclic chemistry, as specific experimental data for this compound is not available.
The nitrogen atoms in the this compound ring system are nucleophilic and are expected to readily undergo quaternization reactions with alkyl halides or other alkylating agents. nih.gov The quaternization of imidazole and its derivatives is a well-established reaction. nih.gov The specific site of quaternization would be influenced by steric and electronic factors. The N-1 and N-7 positions are likely candidates for alkylation. The exocyclic amino group could also potentially be alkylated, leading to secondary or tertiary amines, or even a quaternary ammonium (B1175870) salt under more forcing conditions.
Studies on the quaternization of related heterocyclic systems, such as 5-O-sulfonates of methyl 2,3-o-isopropylidene-β-D-ribofuranoside with various amines including imidazole, demonstrate the feasibility of such reactions. chemeo.commdpi.com The reaction conditions, such as the solvent and temperature, would play a significant role in the outcome of the quaternization. chemeo.com
Table 2: Predicted Quaternization Reactions of this compound
| Alkylating Agent | Predicted Site of Quaternization | Predicted Product | Notes |
| Methyl Iodide (CH3I) | N-1 or N-7 | 1-Methyl-2-amino-7H-imidazo[1,5-a]imidazolium iodide or 7-Methyl-2-amino-7H-imidazo[1,5-a]imidazolium iodide | The regioselectivity would depend on the relative nucleophilicity of the nitrogen atoms. |
| Benzyl Bromide (BnBr) | N-1 or N-7 | 1-Benzyl-2-amino-7H-imidazo[1,5-a]imidazolium bromide or 7-Benzyl-2-amino-7H-imidazo[1,5-a]imidazolium bromide | Similar to alkylation with methyl iodide. |
| Excess Alkylating Agent | N-1, N-7, and exocyclic amino N | Di- or tri-quaternized salts and/or N-alkylated amino derivatives | Multiple alkylations are possible under forcing conditions. |
Note: The products listed are hypothetical and based on general principles of heterocyclic chemistry, as specific experimental data for this compound is not available.
Stability and Degradation Pathways
The stability of this compound is an important consideration for its handling, storage, and potential applications. Imidazole itself is a relatively stable aromatic heterocycle. However, the fused-ring system and the presence of the amino group can introduce potential degradation pathways.
pH Stability: The compound is expected to exhibit both basic and acidic properties. The nitrogen atoms can be protonated in acidic media, forming imidazolium salts. The exocyclic amino group also contributes to the basicity. In strongly acidic or basic solutions, hydrolysis of the imidazole rings could occur, although this would likely require harsh conditions. A study on imidazo[1,5-a]pyridine–benzilimidazole conjugates noted that the imidazo[1,5-a]pyridine nitrogen is susceptible to protonation in an acidic environment. rsc.org
Thermal Stability: Fused heterocyclic compounds often exhibit good thermal stability. The thermal decomposition temperature of related imidazo[1,5-a]pyridine-benzilimidazole fluorophores has been reported to be high, suggesting that the core ring system is robust. rsc.org
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light. A study on the forced degradation of daclatasvir (B1663022), which contains an imidazole moiety, found that the imidazole ring is sensitive to photodegradation in solution. wikipedia.org This suggests that this compound may also be light-sensitive, potentially undergoing photo-oxidation or other photochemical reactions.
Oxidative Degradation: As discussed in the oxidation section, the compound is likely susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light. The imidazole moiety in daclatasvir was found to be liable to base-mediated autoxidation. wikipedia.org
Advanced Spectroscopic Elucidation of 7h Imidazo 1,5 a Imidazol 2 Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of 7H-Imidazo[1,5-a]imidazol-2-amine provide the initial and most fundamental pieces of the structural puzzle. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment.
In the ¹H NMR spectrum of a related compound, imidazo[1,2-a]imidazole, the proton signals appear in the aromatic region, with chemical shifts influenced by the nitrogen atoms and the fused ring system. semanticscholar.org For this compound, one would expect distinct signals for the protons on the imidazole (B134444) rings and the amine group. The protons on the carbon atoms adjacent to nitrogen atoms are typically shifted downfield (to a higher ppm value) due to the electron-withdrawing nature of nitrogen. ipb.pt
The ¹³C NMR spectrum provides complementary information. The carbon atoms in the imidazole rings will have characteristic chemical shifts, which can be compared to known values for similar heterocyclic systems. semanticscholar.orgmdpi.com For instance, in imidazoles, the carbon atom situated between the two nitrogen atoms (C2) typically resonates at a lower field than the other ring carbons. chemicalbook.com The presence of the amino group at the 2-position will further influence the chemical shifts of the adjacent carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole Ring Protons | 6.5 - 8.5 | 110 - 150 |
| Amine Proton (NH₂) | 4.0 - 6.0 | - |
| C2 (attached to NH₂) | - | 145 - 160 |
Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
While one-dimensional NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the context of this compound, COSY would reveal the coupling network between the protons on the imidazole rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu By combining HSQC data with the ¹H and ¹³C spectra, each proton signal can be unambiguously linked to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. ipb.ptsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire carbon framework by showing correlations between protons and distant carbons. For this compound, HMBC would be instrumental in confirming the fusion of the two imidazole rings and the position of the amino group.
Elucidation of Tautomeric Forms and Conformational Preferences
Imidazoles and related heterocyclic systems can exist in different tautomeric forms, which are isomers that differ in the position of a proton. mdpi.comresearchgate.net For this compound, prototropic tautomerism involving the nitrogen atoms of the imidazole rings and the exocyclic amine group is possible.
NMR spectroscopy is a key tool for studying tautomerism. In some cases, if the exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. mdpi.com More commonly, a rapid equilibrium between tautomers leads to averaged signals. The chemical shifts and coupling constants in such cases represent a weighted average of the individual tautomers. Variable temperature NMR studies can also be employed; by changing the temperature, the equilibrium can be shifted, and the rate of exchange can be altered, potentially allowing for the observation of individual tautomers. mdpi.com Computational studies can complement experimental NMR data to predict the relative stabilities of different tautomeric forms. nih.gov
Spectroscopic Analysis of Protonation Equilibria and pKa Determination
The basic nitrogen atoms in the imidazole rings and the amino group of this compound can be protonated in acidic conditions. The pKa value is a measure of the acidity of a compound and can be determined by monitoring the changes in the NMR spectrum as a function of pH. unil.chresearchgate.net
As the pH of the solution is lowered, the protonation of the nitrogen atoms will cause significant changes in the chemical shifts of the nearby protons and carbons. semanticscholar.org By titrating the compound with an acid and recording the NMR spectra at different pH values, a titration curve can be generated by plotting the chemical shift of a specific nucleus against the pH. The inflection point of this curve corresponds to the pKa of the protonation event. This method allows for the determination of the pKa values for each basic site in the molecule, providing insight into its acid-base properties. unil.chresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₅H₅N₅), the theoretical exact mass can be calculated. The experimentally determined mass from HRMS would be expected to match this theoretical value very closely, thus confirming the molecular formula. researchgate.net
The analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to confirm the connectivity of the atoms and the presence of specific functional groups. For instance, the loss of a neutral molecule like HCN is a common fragmentation pathway for imidazole-containing compounds. researchgate.net
Electrospray Ionization (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of organic molecules, including nitrogen-containing heterocycles. In positive ion mode, this compound is expected to readily protonate, primarily at one of the nitrogen atoms in the imidazole rings, to yield a prominent [M+H]⁺ ion.
High-resolution ESI-MS/MS studies on protonated α-amino acids and other amino-substituted heterocycles have revealed characteristic fragmentation pathways. nih.gov For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely initiate with the loss of small neutral molecules. A primary fragmentation would be the loss of ammonia (B1221849) (NH₃) from the 2-amino group, a common fragmentation for protonated amino compounds. Another plausible fragmentation pathway involves the cleavage of the imidazole ring system itself. The fragmentation of arginine and its methylated derivatives, for instance, shows losses of amines and carbodiimides from the side chain. researchgate.net Similarly, the imidazo[1,5-a]imidazole core could undergo ring-opening and subsequent fragmentation, providing valuable structural information. The study of underivatised amino acids by ESI-MS/MS has shown that specific transitions can be used for monitoring these molecules. nih.govresearchgate.net
A plausible fragmentation pattern for the [M+H]⁺ ion of this compound is outlined below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Imidazo[1,5-a]imidazole cation |
| [M+H]⁺ | [M+H - HCN]⁺ | HCN | Fragment from imidazole ring cleavage |
| [M+H]⁺ | [M+H - C₂H₂N₂]⁺ | C₂H₂N₂ | Fragment from imidazole ring cleavage |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy Characterization
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The N-H stretching vibrations of the secondary amine (NH) in the imidazole ring and the primary amine (NH₂) at the 2-position are expected to appear in the region of 3100-3500 cm⁻¹. The N-H stretching of the imidazole ring typically appears as a broad band. researchgate.net The aromatic C-H stretching vibrations of the imidazole rings would be observed around 3000-3100 cm⁻¹. researchgate.net
The C=N and C=C stretching vibrations within the fused imidazole rings are expected to produce strong absorption bands in the 1450-1650 cm⁻¹ region. researchgate.net The in-plane N-H bending vibration of the amino group would likely appear around 1600 cm⁻¹. The C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ range. researchgate.net The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations of the fused ring system.
A summary of expected IR absorption bands is provided in the table below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine & imidazole) | Stretching | 3100-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=N / C=C (ring) | Stretching | 1450-1650 |
| N-H (amine) | Bending | ~1600 |
| C-N | Stretching | 1250-1350 |
Electronic Spectroscopy for Photophysical Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated heterocyclic system. Based on studies of related imidazo[1,5-a]pyridine (B1214698) derivatives, the absorption maxima are anticipated to be in the UV region. mdpi.comunito.it For instance, some imidazo[1,5-a]pyridine-based fluorophores show absorption maxima below 460 nm. unito.it
The introduction of an amino group at the 2-position is expected to act as an auxochrome, causing a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted imidazo[1,5-a]imidazole core. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The solvent polarity can also influence the position of the absorption bands, with more polar solvents potentially causing shifts in the absorption maxima due to differential stabilization of the ground and excited states.
Fluorescence Spectroscopy and Emission Characteristics
Many imidazo[1,5-a]pyridine and other imidazole derivatives are known to be fluorescent. mdpi.comresearchgate.net It is therefore highly probable that this compound will also exhibit fluorescence. The emission spectrum is expected to be a mirror image of the absorption spectrum, with the emission maximum at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. Imidazo[1,5-a]pyridine derivatives are noted for their large Stokes shifts, which can be greater than 5000 cm⁻¹. mdpi.com
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, will depend on the rigidity of the molecule and the nature of its excited state. The presence of the amino group could influence the fluorescence properties, and its interaction with the solvent environment may lead to changes in the emission intensity and wavelength. Studies on D-π-A type imidazole derivatives have shown that their photophysical properties can be systematically investigated in different solvents. nih.govsemanticscholar.org
Acidochromism and pH-Sensitive Optical Responses
The presence of multiple nitrogen atoms in the this compound structure makes it a candidate for exhibiting acidochromism, which is a change in color or photophysical properties upon a change in pH. The nitrogen atoms of the imidazole rings and the exocyclic amino group can be protonated or deprotonated depending on the acidity of the medium.
Protonation of the nitrogen atoms would alter the electronic structure of the molecule, leading to changes in the UV-Vis absorption and fluorescence spectra. For example, protonation can lead to a more extended π-conjugation, resulting in a bathochromic shift. Conversely, deprotonation could lead to a hypsochromic (blue) shift. This pH-sensitive behavior is a known characteristic of many nitrogen-containing heterocyclic compounds and forms the basis for their application as pH sensors. mdpi.com While direct studies on the acidochromism of this compound are not available, the principles observed in other nitrogen heterocycles strongly suggest that it would display pH-dependent optical properties.
X-ray Crystallography for Definitive Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures. This powerful analytical technique provides precise three-dimensional coordinates of atoms within a crystal lattice, offering definitive proof of connectivity, bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction for Regio- and Stereoisomer Confirmation
The synthesis of complex heterocyclic systems such as this compound can often lead to the formation of various constitutional isomers (regioisomers) and spatial isomers (stereoisomers). While spectroscopic techniques like NMR and mass spectrometry provide crucial insights into the molecular structure, single-crystal X-ray diffraction is the ultimate arbiter for the definitive assignment of the correct isomeric form.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed. This map allows for the precise placement of each atom in the three-dimensional space of the crystal.
For a molecule like this compound, this technique would unequivocally confirm the fusion of the two imidazole rings and the exact position of the amino group, resolving any ambiguity that might arise from the interpretation of other spectroscopic data. Furthermore, if chiral centers are present, single-crystal X-ray diffraction can establish the absolute configuration of the stereoisomers.
Despite the power of this technique, a thorough review of the scientific literature reveals a notable absence of published single-crystal X-ray diffraction data specifically for this compound. While crystallographic studies have been conducted on related fused imidazole systems, such as derivatives of imidazo[2,1-c] nih.govchemicalbook.comnih.govtriazoles and imidazo[1,2-a]pyridines, the specific crystal structure of the title compound remains to be reported. nih.govnih.gov The availability of such data would be invaluable to the scientific community, providing a definitive structural benchmark for this important heterocyclic scaffold.
Computational and Theoretical Investigations of 7h Imidazo 1,5 a Imidazol 2 Amine
Quantum Chemical Calculations: An Unwritten Chapter
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into electronic structure, reactivity, and intermolecular interactions. However, no published studies have applied these powerful tools to elucidate the specific characteristics of 7H-Imidazo[1,5-a]imidazol-2-amine.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties, including optimized geometry, vibrational frequencies, and thermochemical data. For many related imidazole (B134444) derivatives, DFT calculations have been instrumental in correlating structure with function. Unfortunately, a specific DFT analysis for this compound is not available in the current body of scientific literature. Such a study would be invaluable in establishing a foundational understanding of its stability and electronic nature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. While FMO analysis has been applied to various heterocyclic systems to understand their electronic transitions and reactivity patterns, there are no reported HOMO-LUMO energy values or orbital distributions for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are powerful visual tools that illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with other chemical species, including biological targets. For numerous related compounds, MEP analysis has successfully identified sites for electrophilic and nucleophilic attack. Regrettably, an MEP map for this compound has not been computationally generated or published.
Advanced Computational Chemistry Approaches: Awaiting Exploration
Advanced computational methods provide a deeper level of analysis, capable of characterizing subtle electronic effects and non-covalent interactions that govern molecular behavior and crystal packing.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the topology of the electron density, providing a rigorous definition of atoms within a molecule and characterizing the nature of chemical bonds and non-covalent interactions. QTAIM analysis has been successfully employed to quantify the strength and nature of hydrogen bonds and other weak interactions in various molecular systems. However, a QTAIM analysis of the electron density topology of this compound remains to be performed.
In Silico Assessment of Molecular Interactions
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of novel ligands to biological targets, such as proteins and enzymes, thereby helping to elucidate potential mechanisms of action.
A comprehensive search of scientific literature and chemical databases reveals no specific molecular docking studies that have been performed for this compound. While research on related fused imidazole systems, such as imidazo[1,5-a]pyrazin-8(7H)-one derivatives, has utilized molecular docking to explain structure-activity relationships with targets like BRD9, similar investigations for this compound have not been reported. nih.gov
Prediction of Physicochemical Properties Relevant to Interactions
The physicochemical properties of a compound, such as its acid dissociation constant (pKa) and lipophilicity (logP), are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). These properties are often predicted using computational models before a compound is synthesized.
For the parent imidazole ring, it is known to be amphoteric, acting as both a weak acid and a weak base, with a pKa of approximately 7 for the basic nitrogen. nih.gov It is a highly polar and water-soluble compound. nih.govmdpi.com However, specific predicted values for the pKa and lipophilicity of the fused heterocyclic system this compound are not available in the reviewed literature. Computational prediction of these properties requires specialized software and is dependent on the specific computational methods employed. Without published studies, a data table of these properties cannot be generated.
Mechanistic Aspects of Biological Interactions and Structure Activity Relationships
General Principles of Imidazo[1,5-A]imidazole Interactions with Biological Systems
The imidazole (B134444) ring is a critical pharmacophore found in many biologically active molecules, including natural products like the amino acid histidine. semanticscholar.orghumanjournals.com Its significance in molecular recognition stems from its distinct electronic and hydrogen-bonding characteristics. nih.gov The imidazole nucleus is amphoteric, meaning it can act as both a proton donor and acceptor. rsc.orgbiomedpharmajournal.org The N-1 nitrogen, similar to a pyrrole (B145914) nitrogen, can donate a hydrogen bond, while the sp2-hybridized N-3 nitrogen can accept a hydrogen bond. nih.gov This dual capability allows the imidazole moiety to form multiple, specific hydrogen-bond interactions with receptor sites on proteins and enzymes. nih.gov
The 7H-Imidazo[1,5-a]imidazole scaffold is a fused bicyclic system, which makes it conformationally constrained. Unlike flexible, linear molecules that must adopt a specific conformation to bind to a target (an energetically unfavorable process), the rigid structure of the imidazo[1,5-a]imidazole core pre-organizes the key interacting groups in a defined spatial arrangement. This inherent rigidity reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and selectivity. The fixed orientation of substituents on this scaffold allows for more precise and predictable interactions with the active site of an enzyme or receptor. This principle is a cornerstone in the rational design of potent and selective inhibitors based on this heterocyclic system. mdpi.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the imidazo[1,5-a]imidazole class, these studies involve systematically modifying the core scaffold and its substituents to understand their effect on biological potency and selectivity.
The potency of imidazo[1,5-a]imidazole derivatives can be finely tuned by altering the substituents attached to the heterocyclic core. Even minor changes in the position, electronic nature (electron-donating or -withdrawing), or size (steric bulk) of a substituent can dramatically alter biological activity.
For instance, in a study of imidazo[1,5-a]pyridine-benzimidazole hybrids designed as anticancer agents, the nature of the substituent on a terminal phenyl ring significantly influenced cytotoxicity. Compound 5l , with a hydroxyl group at the para-position, showed potent activity with GI50 values ranging from 0.43 to 7.73 μM and an IC50 of 1.71 μM for tubulin polymerization inhibition. rsc.org In contrast, compound 5d , with a methoxy (B1213986) group, was also effective but generally less potent, with GI50 values from 1.06 to 14.9 μM and a tubulin polymerization IC50 of 3.25 μM. rsc.org This suggests that a hydrogen-bond-donating group (hydroxyl) at this position is more favorable for activity than a bulkier, less polar methoxy group.
Table 1: Effect of Substituent Variation on Anticancer Activity of Imidazo[1,5-a]pyridine-benzimidazole Hybrids
| Compound | Key Substituent (R) | GI50 Range (μM) | Tubulin Polymerization IC50 (μM) |
| 5d | -OCH3 | 1.06 - 14.9 | 3.25 |
| 5l | -OH | 0.43 - 7.73 | 1.71 |
Data sourced from a study on imidazo[1,5-a]pyridine-benzimidazole hybrids. rsc.org
Similarly, in a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives developed as BRD9 inhibitors, specific substitutions were key to achieving high potency. Compound 27 was identified as a highly potent inhibitor with an IC50 value of 35 nM. nih.gov A related analog, compound 29 , also showed robust potency with an IC50 of 103 nM, demonstrating that subtle changes in the appended groups can lead to several-fold differences in inhibitory activity. nih.gov
Table 2: SAR of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD9 Inhibitors
| Compound | BRD9 Inhibition IC50 (nM) |
| 27 | 35 |
| 29 | 103 |
Data from a study on BRD9 inhibitors. nih.gov
Beyond substituent changes, modifications to the core heterocyclic scaffold itself can profoundly modulate the biological response. This can involve altering the arrangement of nitrogen atoms within the fused ring system or replacing parts of the scaffold with other chemical groups.
Rational drug design leverages the understanding of SAR and the three-dimensional structure of the biological target to create more potent and selective molecules. Molecular docking simulations are a key tool in this process, allowing researchers to predict how a compound will bind to a receptor's active site. nih.gov
In the development of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors, docking studies were performed to explain the observed SAR and to guide the design of compounds like 27 . nih.gov Similarly, for the imidazo[1,5-a]pyridine-benzimidazole hybrids, molecular docking simulations predicted the binding interactions of the most active compounds (5d and 5l ) at the colchicine (B1669291) binding site of tubulin, providing a molecular basis for their microtubule-destabilizing activity. rsc.org
This rational approach was also applied in the design of PI3Kα inhibitors, where an imidazo[1,2-a]pyridine (B132010) moiety was intentionally introduced into a quinazoline (B50416) scaffold. nih.gov This led to the discovery of compound 13k , an extremely potent inhibitor of PI3Kα (IC50 = 1.94 nM) with strong anticancer activity. nih.gov These examples demonstrate a powerful principle: by combining knowledge of SAR with computational modeling, it is possible to rationally design novel derivatives of the imidazo[1,5-a]imidazole family with highly specific and potent biological activities.
Mechanistic Pathways of Enzyme Modulation
The 7H-imidazo[1,5-a]imidazole scaffold is a component of various molecules designed to modulate the activity of key enzymes in cellular pathways. Research into structurally related imidazo-fused heterocyclic systems provides significant insight into the potential mechanisms of action for compounds like 7H-Imidazo[1,5-a]imidazol-2-amine.
The interaction of imidazo-fused compounds with enzyme active sites is often characterized by a network of specific hydrogen bonds and hydrophobic interactions. Studies on related molecules, such as imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, which act as inhibitors for cyclin-dependent kinase 2 (CDK2), reveal critical binding features. The co-crystal structure of one such inhibitor with CDK2 shows that it occupies the ATP-binding pocket. pdbj.orgnih.gov A key interaction involves the formation of a hydrogen bond with the hinge region residue, Leu83. pdbj.orgnih.govresearchgate.net
Similarly, molecular docking studies of imidazo[1,5-a]pyrazin-8(7H)-one derivatives, which inhibit the BRD9 bromodomain, have been performed to elucidate the structure-activity relationship. nih.gov For imidazo[1,2-a]pyridine derivatives, computational analysis helps in identifying the active sites within target proteins and refining the understanding of ligand-protein interactions. acs.org These studies collectively suggest that the nitrogen atoms within the fused imidazole ring system are crucial for forming hydrogen bonds that anchor the ligand to the enzyme's active site, a principle likely applicable to this compound.
The imidazo (B10784944) scaffold is a core component in the development of various enzyme inhibitors, particularly for kinases involved in cell cycle regulation.
CDK Inhibition: Derivatives of fused imidazoles have demonstrated significant potential as inhibitors of cyclin-dependent kinases (CDKs). Pharmacological inhibition of CDKs is a prominent strategy in cancer therapy. pdbj.orgnih.gov For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, displaying micro- to submicromolar inhibition of CDK2/cyclin E activity. pdbj.orgnih.govresearchgate.net Further research into imidazopyrazine derivatives has yielded compounds with potent CDK9 inhibitory activity, with some showing IC₅₀ values in the sub-micromolar range. nih.gov The mechanism for their anticancer effect is suggested to be linked to this CDK9 inhibition. nih.gov
While direct studies on this compound were not found, the data from related structures underscore the potential of this chemical family as CDK inhibitors. The table below summarizes the inhibitory activities of some representative imidazo-fused compounds against CDKs.
Table 1: Inhibitory Activity of Representative Imidazo-Fused Compounds against CDKs
| Compound Class | Target Kinase | IC₅₀ / Kᵢ Value | Reference |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2/cyclin E | Submicromolar to micromolar | pdbj.orgnih.gov |
| Imidazopyrazine derivative (Compound 1d) | CDK9 | 0.18 µM | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | 0.005 µM (Kᵢ) | mdpi.com |
TACE Inhibition: Tumor necrosis factor-alpha-converting enzyme (TACE) is another important therapeutic target. It is a metalloproteinase responsible for processing TNF-α. nih.gov Inhibition of TACE is typically achieved by molecules that can interact with the catalytic zinc ion in the active site. While the pro domain of TACE itself is a potent inhibitor, research into small molecule inhibitors is extensive. nih.gov However, based on the available literature, there are no specific findings directly linking this compound or its close derivatives to TACE inhibition.
Role of Acid-Base Properties in Biological Activity
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgnih.gov The pKa of the conjugate acid is approximately 7.0, making the imidazole ring a relevant biological buffer. wikipedia.orgnih.govmdpi.com This property is critical for its biological function, as its protonation state can change in different physiological environments.
The nitrogen atom at position 3 (N-3) of the imidazole ring acts as a hydrogen bond acceptor, while the protonated nitrogen at position 1 (N-1) can act as a hydrogen bond donor. mdpi.com The ability to switch between protonated (cationic) and neutral states influences how the molecule is recognized by its biological target. A change in pH can alter the hydrogen bonding pattern, potentially strengthening or weakening the ligand-target interaction.
Furthermore, the protonation state significantly affects cellular uptake. A neutral molecule can more easily diffuse across the lipid bilayer of cell membranes. In acidic microenvironments, such as those found in tumors or within endosomes (pH < 6.5), the imidazole moiety can become protonated. researchgate.net This charge reversal from a neutral or negative surface charge to a positive one can enhance interaction with the negatively charged cell membrane, promoting cellular uptake. researchgate.net This "proton sponge" effect is also exploited in drug delivery systems to facilitate rapid escape from endosomes, as the influx of protons leads to osmotic swelling and rupture of the vesicle. researchgate.net
Development of Molecular Probes for Biological Systems
The unique photophysical properties of certain imidazole derivatives make them suitable for development as molecular probes for imaging cellular processes. nih.gov Fused imidazole systems, particularly those designed with a donor-π-acceptor (D–π–A) framework, can exhibit fluorescence that is sensitive to the local environment. rsc.orgrsc.org
For example, imidazo[1,5-a]pyridine (B1214698)–benzilimidazole conjugated fluorophores have been synthesized and shown to have strong greenish-yellow emission in the solid state. rsc.orgrsc.org Due to the bipolar nature of the imidazole ring, these compounds exhibit acidochromism, where their fluorescence properties change in response to pH. rsc.orgrsc.org This allows them to function as fluorescent pH sensors to detect changes in acidity within cellular compartments. Such probes can display on-off-on fluorescence behavior with alternating exposure to acidic and basic conditions. rsc.orgrsc.org The development of such probes is crucial for studying dynamic cellular events without resorting to invasive methods. nih.gov
Non Biological Applications of Imidazo 1,5 a Imidazole Compounds
Optoelectronic and Photonic Materials
Derivatives of the imidazo[1,5-a]pyridine (B1214698) and related scaffolds have garnered significant attention for their use as stable and efficient luminous materials in optoelectronic devices. rsc.orgresearchgate.net Their excellent photoluminescence quantum yields and charge-transport characteristics make them prime candidates for next-generation technologies. rsc.org
A key strategy in developing these functional materials involves the design of donor-π-acceptor (D–π–A) push-pull fluorophores. In this design, an electron-donating unit (like a 1,3-diphenylimidazo[1,5-a]pyridine) is linked through a π-conjugated spacer to an electron-accepting unit (like a benzimidazole). rsc.org This architecture promotes an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to their fluorescent properties. rsc.org
Researchers have synthesized various fluorophores, such as BPy-1, BPy-2, and BPy-FL, using methods like the Suzuki cross-coupling reaction. researchgate.net These compounds exhibit positive solvatochromism, meaning their emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. rsc.orgtandfonline.com This tunability is a direct consequence of the change in dipole moment between the ground and excited states. rsc.org For instance, fluorophores BPy-1 and BPy-2 show strong greenish-yellow emission around 520 nm with high quantum yields of approximately 70%. rsc.org Another derivative, BPy-FL, which incorporates a diethyl fluorene (B118485) spacer, exhibits blue emission in solution but an intense greenish-yellow emission in the solid state with an exceptional absolute quantum yield of 93%, a phenomenon attributed to aggregation-induced emission (AIE). rsc.org
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-based Fluorophores
| Fluorophore | Spacer | Emission Max (Solution) | Emission Max (Solid) | Quantum Yield (Solid) | Stokes Shift (cm⁻¹) |
| BPy-1 | Phenyl | ~520 nm (greenish-yellow) | ~520 nm (greenish-yellow) | ~70% | ~7000 |
| BPy-2 | Phenyl | ~520 nm (greenish-yellow) | ~520 nm (greenish-yellow) | ~70% | ~7000 |
| BPy-FL | Diethyl fluorene | 458 nm (blue) | 510 nm (greenish-yellow) | 93% | Not specified |
| ImPy-Anthracene | Anthracene | 528-586 nm | Not specified | Not specified | ~11,000 |
Source: rsc.orgtandfonline.com
The strong solid-state emission of these fluorophores makes them excellent candidates for use as organic down-converter materials in hybrid white light-emitting diodes (WLEDs). rsc.orgrsc.org In a typical setup, a blue-emitting primary LED is coated with these organic fluorophores, which absorb some of the blue light and re-emit it at longer wavelengths (e.g., greenish-yellow). The combination of the remaining blue light and the emitted yellow light produces white light.
A WLED fabricated using the BPy-FL fluorophore demonstrated excellent performance, achieving a high color rendering index (CRI) of approximately 90% and Commission Internationale de l'Éclairage (CIE) coordinates of (0.37, 0.32), which are very close to the standard for pure white light. rsc.orgrsc.org Similarly, an OLED incorporating an imidazo[1,5-a]pyridine-anthracene based fluorophore showed a luminous efficiency of 4.4 cd A⁻¹ and emitted greenish-yellow light. tandfonline.com When used in a WLED, this material helped achieve a CRI of 89. tandfonline.com
Table 2: Performance of White LEDs Using Imidazo[1,5-a]pyridine-based Fluorophores
| Fluorophore | Application | Luminous Efficiency | Power Efficiency | External Quantum Efficiency (EQE) | Color Rendering Index (CRI) | CIE Coordinates |
| BPy-FL | WLED | High | Not specified | Not specified | ~90% | (0.37, 0.32) |
| ImPy-Anthracene | OLED | 4.4 cd A⁻¹ | 2.2 lm W⁻¹ | 3.2% | Not specified | (0.34, 0.45) |
| ImPy-Anthracene | WLED | 328 lm W⁻¹ | Not specified | Not specified | 89 | (0.35, 0.32) |
Source: rsc.orgtandfonline.comrsc.org
The inherent bipolar nature of the imidazole (B134444) ring makes these compounds highly sensitive to their chemical environment, particularly to changes in pH. rsc.org This property allows for the development of stimuli-responsive materials, specifically those that exhibit acidochromism—a color change in response to acidity.
Imidazo[1,5-a]pyridine-based fluorophores display a remarkable "on-off-on" fluorescence switching behavior when exposed to alternating acidic and basic conditions. rsc.orgrsc.org This is due to the protonation and deprotonation of the nitrogen atoms in the imidazole ring. The imidazo[1,5-a]pyridine moiety, being electron-rich, is particularly susceptible to protonation. rsc.org This reversible response makes them highly effective as acidochromic sensors. rsc.orgresearchgate.net
Chemical Sensing and Analytical Applications
The sensitivity of the fluorescence of imidazo[1,5-a]imidazole derivatives to their environment extends their utility to various chemical sensing applications.
The acidochromic properties of these compounds are directly harnessed for pH sensing. nih.govnih.gov In solution, fluorophores like BPy-1 and BPy-2 exhibit a distinct color change from greenish-yellow in neutral or basic conditions (pH 7-10) to yellowish-orange (pH 4-5) and finally to orange at lower pH values (<3). rsc.org This allows them to function as fluorescent pH sensors, particularly in the acidic range of 3-5. rsc.org
This sensing capability is not limited to solutions. The materials can also be used in thin-film states to detect volatile organic compounds (VOCs) with high acidity. rsc.orgrsc.org For instance, exposure to acidic vapors causes a visible change in fluorescence, which is reversible upon exposure to basic vapors. This demonstrates their potential as reusable sensors for detecting acid and base vapors in the environment. rsc.org
Table 3: pH-Dependent Emission of Imidazo[1,5-a]pyridine Fluorophores
| Fluorophore | pH Range | Emission Color | State |
| BPy-1 & BPy-2 | > 7 | Greenish-yellow | Solution |
| 4 - 5 | Yellowish-orange | Solution | |
| < 3 | Orange | Solution | |
| BPy-FL | Neutral | Blue | Solution |
| High pH | Green | Solution |
Source: rsc.org
The intense fluorescence that some imidazo[1,5-a]imidazole derivatives exhibit in the solid state opens up possibilities for their use in forensic science. rsc.org Specifically, the fluorophore BPy-FL has been explored for the detection of latent fingerprints (LFPs). rsc.orgrsc.org When applied to a surface, the compound can adhere to the residues left by a fingerprint. Upon illumination with UV light, the fingerprint pattern becomes clearly visible due to the strong solid-state emission of the fluorophore, offering a sensitive method for visualizing otherwise invisible evidence. rsc.orgresearchgate.netrsc.org
Catalysis and Organocatalysis
The imidazole ring is a fundamental component in numerous catalytic systems, acting both as a direct organocatalyst and as a precursor to N-heterocyclic carbene (NHC) ligands for transition metals. ias.ac.inresearchgate.net Its amphoteric nature, possessing both a basic aza-type nitrogen and an acidic amine-like proton, allows it to participate in a variety of catalytic transformations. ias.ac.in The fusion of a second imidazole ring to form the imidazo[1,5-a]imidazole skeleton can modulate the electronic properties of the system, influencing its catalytic activity.
N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. researchgate.net The exceptional stability of NHCs is attributed to the electronic and steric effects of the nitrogen atoms within the heterocyclic ring. researchgate.net Imidazolium (B1220033) salts are common precursors to NHCs, which are typically generated by deprotonation of the C2 carbon. whiterose.ac.uk
The imidazo[1,5-a]pyridine scaffold, a close structural analogue of imidazo[1,5-a]imidazole, has been extensively studied for the generation of novel NHC ligands. bham.ac.uk These "L-shape" NHCs, derived from imidazo[1,5-a]pyridinium salts, offer a distinct steric and electronic profile compared to more conventional NHCs. bham.ac.uk
Key Research Findings:
Imidazo[1,5-a]pyridin-3-ylidenes: These NHCs have been shown to possess strong π-accepting character. This property was evaluated through the analysis of their rhodium complexes, where the IR stretching frequencies of the carbonyl ligands and the NMR chemical shifts of coordinated olefins were indicative of the ligand's electronic nature. ajol.info
"Abnormal" NHCs: In some instances, deprotonation of imidazolium salts can occur at positions other than C2, leading to the formation of "abnormal" N-heterocyclic carbenes (aNHCs). Palladium complexes bearing aNHC ligands derived from imidazo[1,5-a]pyridine have been synthesized and characterized. dntb.gov.ua Theoretical calculations have suggested that these aNHCs can be stronger electron donors than their normal isomers. dntb.gov.ua
Cooperative Catalysis: The imidazo[1,5-a]pyridine-3-ylidene framework has been functionalized to create bifunctional catalysts. For instance, the introduction of an imidazole pendant on the ligand allowed for the development of silver complexes that act as cooperative acid-base catalysts in the cyclization of alkyne-tethered carboxylic acids. whiterose.ac.uk
While direct studies on NHCs from 7H-Imidazo[1,5-A]imidazol-2-amine are not available, the principles derived from imidazo[1,5-a]pyridine systems suggest that the imidazo[1,5-a]imidazole core is a viable scaffold for creating novel NHC ligands with potentially unique catalytic properties. The amino substituent at the 2-position could further influence the electronic and steric environment of the resulting carbene.
The coordination of imidazo[1,5-a]imidazole-based ligands to transition metals can generate catalysts for a wide array of organic transformations. The strong σ-donating ability of NHC ligands makes them excellent partners for various metals, leading to stable and highly active catalytic species. wikipedia.org
Detailed Research Findings:
Palladium-Catalyzed C-H Arylation: Palladium complexes of abnormal NHCs derived from imidazo[1,5-a]pyridine have demonstrated high efficiency in catalyzing the direct C-H arylation of 1,2-dimethylimidazole (B154445) with aryl halides. These reactions proceeded with low catalyst loadings (0.5 mol %), highlighting the activity of these complexes. dntb.gov.ua
Rhodium-Catalyzed Polymerization: The strong π-accepting nature of imidazo[1,5-a]pyridin-3-ylidene ligands has been harnessed in the rhodium-catalyzed polymerization of phenylacetylene. ajol.info This demonstrates the influence of the ligand's electronic properties on the catalytic outcome.
Gold and Silver-Catalyzed Reactions: Gold(I) and silver(I) complexes with imidazo[1,5-a]imidazole-related scaffolds have been utilized in cascade reactions to synthesize complex polycyclic heterocycles. nih.gov These catalysts facilitate the formation of multiple new bonds in a single operation.
The following interactive data table summarizes the applications of transition metal complexes with imidazo[1,5-a]pyridine-based NHC ligands in catalysis.
| Catalyst System | Reaction Type | Substrates | Product | Key Findings | Reference |
| Pd(II)-aNHC (imidazo[1,5-a]pyridine-based) | Direct C-H Arylation | 1,2-dimethylimidazole, aryl halides | Arylated 1,2-dimethylimidazole | High efficiency with low catalyst loading (0.5 mol %). | dntb.gov.ua |
| Rh(I)-NHC (imidazo[1,5-a]pyridin-3-ylidene) | Polymerization | Phenylacetylene | Polyphenylethylene | Strong π-accepting character of the ligand was demonstrated. | ajol.info |
| Ag(I)-NHC (imidazo[1,5-a]pyridin-3-ylidene with imidazole pendant) | Cyclization | Alkyne-tethered carboxylic acids | Lactones | Cooperative metal-imidazole acid-base catalysis. | whiterose.ac.uk |
Future Research Directions and Perspectives
Advancements in Synthetic Methodologies for Novel Scaffolds
The development of efficient and versatile synthetic routes is paramount for exploring the chemical space of imidazo[1,5-a]imidazole derivatives. Current methodologies, while effective, offer avenues for significant improvement and innovation.
A key advancement has been the one-step synthesis of the 1H-imidazo[1,5-a]imidazole scaffold via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction (MCR). researchgate.netthieme-connect.com This reaction utilizes an amidine (such as 5-amino-1H-imidazole-4-carbonitrile), an aldehyde, and an isocyanide to construct the fused ring system in a single pot. thieme-connect.com The reaction is presumed to proceed through the formation of an intermediate imine, which is then attacked by the isonitrile, leading to a nitrilium ion that undergoes intramolecular cyclization. thieme-connect.com
Future research will likely focus on expanding the substrate scope of this and other MCRs, introducing greater diversity and complexity into the resulting scaffolds. thieme-connect.com The development of novel catalysts, including biocatalysts like lipase, could offer more sustainable and selective C-N bond formations under milder conditions. rsc.org Furthermore, exploring post-modification strategies, such as intramolecular Buchwald cyclizations, can lead to the creation of more complex polycyclic systems derived from the initial imidazo[1,5-a]imidazole core. researchgate.netthieme-connect.com
| Synthetic Strategy | Reactants | Key Features | Yields | Reference |
| Groebke–Blackburn–Bienaymé (GBB) MCR | 5-Amino-1H-imidazole-4-carbonitrile, Aldehydes (various), tert-Butyl isocyanide | One-pot synthesis; compatible with electron-rich, electron-poor, and sterically hindered aldehydes. | Moderate to Good (up to 86%) | thieme-connect.com |
| van Leusen Imidazole (B134444) Synthesis | Aldimines, Tosylmethylisocyanides (TosMIC) | [3+2] cycloaddition; versatile for 1,4,5-trisubstituted imidazoles. | Good | nih.govmdpi.com |
| Copper-Catalyzed Cyclization | 2-Aminopyridines, α-Bromo carbonyl compounds | Heterogeneous catalysis (e.g., copper silicate); efficient and reusable catalyst system. | High | nanobioletters.com |
| Neber Rearrangement / Marckwald Reaction | Cyclic Ketones, Potassium Thiocyanate/Cyanate | Synthesis of sp3-enriched fused imidazoles (imidazol-2-thiones/ones). | High | nih.gov |
This table summarizes various synthetic methodologies applicable to the construction of imidazole-based fused heterocyclic scaffolds.
Integration of Artificial Intelligence and Machine Learning in Compound Design
ML models can be trained on existing databases of organic molecules to predict a range of properties, from physicochemical characteristics to biological activity and photophysical behavior. pdbj.org For instance, algorithms can screen virtual libraries of imidazo[1,5-a]imidazole derivatives to identify candidates with optimal electronic properties for applications in organic electronics. researchgate.net Techniques like random forest regressors and extra trees regressors have shown promise in predicting properties like hole mobility for organic semiconductors. pdbj.org
Future directions will involve creating bespoke ML models specifically for the imidazo[1,5-a]imidazole scaffold. This will require the generation of a dedicated dataset through high-throughput synthesis and characterization. Such models could accelerate the discovery of new materials by predicting the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts toward the most promising candidates for applications ranging from medicinal chemistry to organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Exploration of New Mechanistic Insights into Reactivity
A deeper understanding of the reaction mechanisms governing the synthesis and transformation of imidazo[1,5-a]imidazoles is crucial for optimizing existing reactions and discovering new ones.
Current mechanistic understanding of the GBB reaction suggests a pathway involving an intermediate nitrilium ion. thieme-connect.com However, detailed computational and experimental studies are needed to fully elucidate the transition states and intermediates involved, which could lead to improved reaction conditions and yields.
An intriguing area for future research is the study of rearrangements of the imidazo[1,5-a]imidazole core. For example, unusual rearrangements of these 5,5-fused systems into more stable 5,6-fused imidazo[1,5-a]pyrimidines have been observed in the presence of iodine. researchgate.net Investigating the mechanisms of such transformations could unlock new synthetic pathways to other valuable heterocyclic systems. Future work should employ a combination of kinetic studies, isotopic labeling, and density functional theory (DFT) calculations to map out the potential energy surfaces of these reactions.
Development of Advanced Spectroscopic and Computational Tools
The precise characterization of 7H-Imidazo[1,5-a]imidazol-2-amine and its derivatives relies on a synergistic application of advanced spectroscopic and computational methods.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Comprehensive 1D (¹H, ¹³C) and 2D NMR studies are essential to unambiguously assign the chemical shifts of the fused ring system. rsc.org The ¹⁵N NMR spectra can be particularly informative for understanding the electronic environment of the nitrogen atoms and identifying the site of protonation. rsc.org Infrared (IR) spectroscopy helps in identifying key functional groups, such as the N-H and C=N stretching vibrations. researchgate.net
Computational Tools: DFT calculations are indispensable for complementing experimental data. They can be used to predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.gov A particularly important area for computational study is the analysis of tautomerism. The this compound system can exist in several tautomeric forms, and computational methods can predict their relative stabilities and populations, which is critical for understanding the compound's reactivity and biological interactions. nih.govnih.gov
Future advancements will involve the use of more sophisticated computational models that can accurately account for solvent effects and intermolecular interactions. The development of new NMR pulse sequences and techniques will allow for more sensitive and detailed structural analysis, even for complex derivatives.
| Analytical Tool | Application for Imidazo[1,5-a]imidazole Analysis | Key Insights |
| ¹H, ¹³C, ¹⁵N NMR | Structural elucidation, determination of protonation sites. | Connectivity of atoms, electronic environment, tautomeric equilibrium. rsc.org |
| FT-IR Spectroscopy | Identification of functional groups. | Presence of N-H, C=N, C-N bonds. researchgate.net |
| Mass Spectrometry | Determination of molecular weight and formula. | Confirmation of product identity. nih.gov |
| UV-Vis Spectroscopy | Analysis of electronic transitions. | Information on conjugation and potential for photophysical applications. researchgate.net |
| DFT Calculations | Prediction of structure, spectra, and reactivity. | Tautomer stability, reaction mechanisms, molecular orbital energies. nih.govnih.gov |
This table outlines the key spectroscopic and computational tools for the characterization of imidazo[1,5-a]imidazole compounds.
Expanding Non-Biological Material Science Applications
While much of the focus on imidazole derivatives has been in medicinal chemistry, the unique electronic and photophysical properties of the imidazo[1,5-a]imidazole scaffold make it a prime candidate for applications in material science. nih.govmdpi.com
Donor-π-acceptor (D-π-A) molecules based on fused imidazole systems, such as imidazo[1,5-a]pyridines, have been shown to exhibit strong fluorescence, large Stokes shifts, and solvatochromism. rsc.orgrsc.org These properties are highly desirable for applications in:
Organic Light-Emitting Diodes (OLEDs): The tunable emission colors of these fluorophores, ranging from blue to greenish-yellow, make them suitable as emitter materials in OLED devices. rsc.orgacs.org
Sensors: The sensitivity of their fluorescence to the chemical environment (e.g., pH) allows for their use as chemical sensors for detecting analytes like volatile organic compounds. rsc.orgrsc.org
Anticounterfeiting: The strong solid-state emission of some derivatives can be exploited for security applications, such as in fluorescent inks. rsc.org
Future research should focus on the systematic design and synthesis of this compound derivatives to fine-tune their photophysical properties. By strategically modifying the substituents on the fused ring system, it should be possible to control the emission wavelength, quantum yield, and charge transport characteristics, paving the way for their use in advanced organic electronic devices and smart materials. researchgate.netresearchgate.net
Q & A
Q. What synthetic methodologies are effective for preparing 7H-Imidazo[1,5-A]imidazol-2-amine and its derivatives?
- Methodological Answer : The synthesis of imidazo[1,5-a]imidazole derivatives typically involves condensation reactions of o-phenylenediamine with carbonyl-containing precursors. For example, refluxing with pyridine as a solvent and catalyst can yield intermediates like 7-amino-2-ethyl-5-phenylpyrazolo[1,5-a]pyrimidine (63–68% yields) . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical for improving yields. Structural confirmation via IR, NMR, and mass spectrometry is essential to validate purity and regioselectivity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous imidazo-pyrimidines .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for imidazo[1,5-a]imidazole derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or binding affinity may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Reproducibility Studies : Replicate assays under standardized conditions (e.g., cell line selection, incubation time) .
- Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity) .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., halogenation at specific positions) to isolate critical pharmacophores .
Q. How can researchers investigate the mechanism of action of this compound in cancer cell lines?
- Methodological Answer :
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Cell Cycle Analysis : Employ propidium iodide staining to detect arrest at G1/S or G2/M phases .
- Target Identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 screens to identify binding partners .
Q. What crystallization techniques are suitable for obtaining high-quality single crystals of imidazo[1,5-a]imidazole derivatives?
- Methodological Answer :
- Solvent Evaporation : Dissolve the compound in a 1:1 mixture of ethanol/dichloromethane and allow slow evaporation .
- Vapor Diffusion : Use tert-butyl methyl ether as an antisolvent in a hanging-drop setup .
- Temperature Gradients : Optimize cooling rates (e.g., 0.5°C/hour) to minimize defects .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data for imidazo[1,5-a]imidazole derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or MestReNova) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas within 5 ppm accuracy .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
